molecular formula C18H17BrN2O6 B2556044 Ethyl 1-(3-bromophenyl)-4-((2,4-dioxopentan-3-yl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899992-09-7

Ethyl 1-(3-bromophenyl)-4-((2,4-dioxopentan-3-yl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Katalognummer B2556044
CAS-Nummer: 899992-09-7
Molekulargewicht: 437.246
InChI-Schlüssel: RXLSEGRLYOLNRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-(3-bromophenyl)-4-((2,4-dioxopentan-3-yl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C18H17BrN2O6 and its molecular weight is 437.246. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-(3-bromophenyl)-4-((2,4-dioxopentan-3-yl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(3-bromophenyl)-4-((2,4-dioxopentan-3-yl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Chemical synthesis often targets the creation of novel compounds with potential applications in drug development and material science. For example, the utility of compounds with structural similarities has been reported for the synthesis of new heterocyclic compounds, including pyrimidine and pyrazolopyrimidinyl derivatives. These compounds are explored for their potential pharmacological properties, demonstrating the role of chemical synthesis in advancing drug discovery and development (Kheder, Mabkhot, & Farag, 2009), (Abd & Awas, 2008).

Antimicrobial and Antioxidant Activities

Research into the antimicrobial and antioxidant activities of related compounds underscores the importance of chemical derivatives in medicinal chemistry. Studies have highlighted the synthesis and evaluation of derivatives for their antimicrobial activity against various bacterial and fungal species, as well as their antioxidant properties. This research avenue is crucial for identifying new therapeutic agents and understanding the mechanism of action of these compounds (Dey et al., 2022).

Antiinflammatory Activity

The exploration of antiinflammatory activities of chemical derivatives is another significant area of research. By synthesizing and testing compounds with varying structures, researchers aim to identify potential antiinflammatory agents. Such studies are integral to discovering new drugs that can treat inflammatory diseases, providing insights into the structure-activity relationships that govern pharmacological activity (Abignente et al., 1992).

Enzymatic Activity Enhancement

Investigations into the effects of chemical compounds on enzymatic activity have revealed potential applications in biotechnology and drug development. For instance, compounds synthesized from related chemical structures have shown potent effects on increasing the reactivity of certain enzymes, demonstrating the utility of these compounds in enhancing enzymatic processes (Abd & Awas, 2008).

Anticancer Activity

The synthesis and in vitro evaluation of novel heterocyclic compounds for their anticancer activity represent a critical area of research. By utilizing precursor compounds, researchers have synthesized products evaluated against various cancer cell lines, identifying compounds with potent anticancer activity. This research contributes to the ongoing search for new therapeutic options for cancer treatment (Abdel-Motaal, Alanzy, & Asem, 2020).

Eigenschaften

IUPAC Name

ethyl 1-(3-bromophenyl)-4-(2,4-dioxopentan-3-yloxy)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O6/c1-4-26-18(25)16-14(27-17(10(2)22)11(3)23)9-15(24)21(20-16)13-7-5-6-12(19)8-13/h5-9,17H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLSEGRLYOLNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OC(C(=O)C)C(=O)C)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(3-bromophenyl)-4-((2,4-dioxopentan-3-yl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.